molecular formula C25H26BrN3O3S B11531291 ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate

ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate

Cat. No.: B11531291
M. Wt: 528.5 g/mol
InChI Key: FCXIPUKAFYOFSF-SOFGYWHQSA-N
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Description

Ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, cyano, hydroxyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to achieve high efficiency and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom may result in various substituted derivatives .

Scientific Research Applications

Ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
  • Ethyl 6-bromo-2-(phenylthio)methylimidazo[1,2-a]pyridine-3-carboxylate

Uniqueness

Ethyl 6-bromo-2-[({5-[(2E)-but-2-en-1-yl]-3-cyano-4,6-dimethylpyridin-2-yl}sulfanyl)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C25H26BrN3O3S

Molecular Weight

528.5 g/mol

IUPAC Name

ethyl 6-bromo-2-[[5-[(E)-but-2-enyl]-3-cyano-4,6-dimethylpyridin-2-yl]sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate

InChI

InChI=1S/C25H26BrN3O3S/c1-6-8-9-16-14(3)18(12-27)24(28-15(16)4)33-13-21-23(25(31)32-7-2)17-10-22(30)19(26)11-20(17)29(21)5/h6,8,10-11,30H,7,9,13H2,1-5H3/b8-6+

InChI Key

FCXIPUKAFYOFSF-SOFGYWHQSA-N

Isomeric SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=C(C(=C(C(=N3)C)C/C=C/C)C)C#N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CSC3=C(C(=C(C(=N3)C)CC=CC)C)C#N

Origin of Product

United States

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